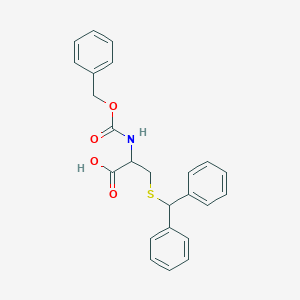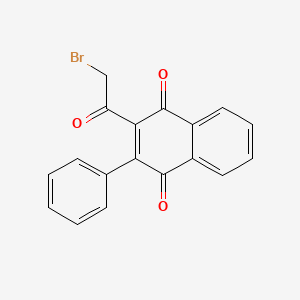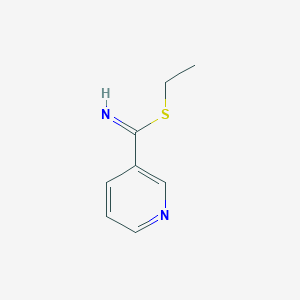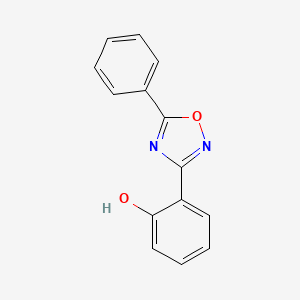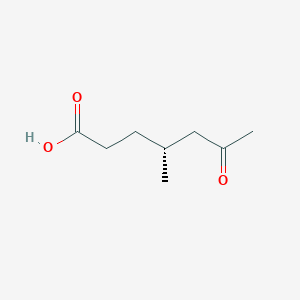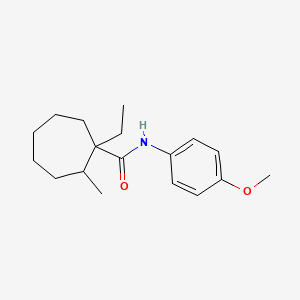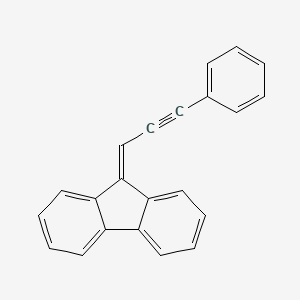![molecular formula C17H16O4 B14645070 (4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 55097-58-0](/img/structure/B14645070.png)
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone is an organic compound with the molecular formula C17H16O4 It is characterized by the presence of two methoxyphenyl groups and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone typically involves the reaction of 4-methoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the corresponding chalcone intermediate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the carbonyl group.
Substituted Products: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methoxyphenyl groups may also contribute to its biological activity by interacting with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
- (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Uniqueness
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone is unique due to the presence of two methoxyphenyl groups and an oxirane ring, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents or structural features .
Propriétés
Numéro CAS |
55097-58-0 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C17H16O4/c1-19-13-7-3-11(4-8-13)15(18)17-16(21-17)12-5-9-14(20-2)10-6-12/h3-10,16-17H,1-2H3 |
Clé InChI |
ALPMILDQDXGALK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


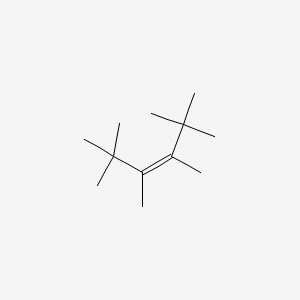
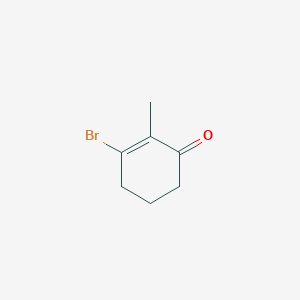
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)

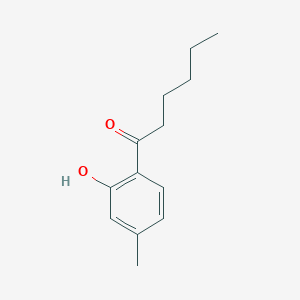
![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)
![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
